Dansyl ethylenediamine

Overview

Description

Dansylethylenediamine is a fluorescent probe widely used in various scientific fields. It is known for its ability to bind to proteins and other biomolecules, making it a valuable tool in biochemical and medical research .

Mechanism of Action

Target of Action

The primary target of Dansyl Ethylenediamine is proteins . More specifically, it is used for the synthesis of protein-imprinted polymers . These polymers are capable of specific transduction of protein binding events into fluorescent signal changes .

Mode of Action

This compound interacts with its protein targets through a process known as dansylation . In this process, the compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with this compound, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .

Biochemical Pathways

The compound plays a crucial role in the synthesis of protein-imprinted polymers . These polymers can specifically transduce protein binding events into fluorescent signal changes , which can be crucial in various biochemical pathways involving protein interactions.

Pharmacokinetics

The compound’s ability to react with free amines and form dansylated reaction products that are well-retained on reverse-phase columns suggests that it may have unique distribution and metabolism properties .

Result of Action

The primary result of this compound’s action is the formation of protein-imprinted polymers that can specifically transduce protein binding events into fluorescent signal changes . This allows for the detection and analysis of these protein binding events, which can be crucial in various biochemical and biomedical research applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dansylation process occurs at room temperature in a sodium carbonate buffer . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment . .

Biochemical Analysis

Biochemical Properties

Dansylethylenediamine can be used for the synthesis of protein-imprinted polymers . These polymers are capable of specifically transducing protein binding events into fluorescent signal changes . This property makes Dansylethylenediamine a valuable tool in studying protein interactions and dynamics.

Cellular Effects

Dansylethylenediamine has been shown to enter cells and localize in the cytoplasm . It does not enter nuclei or associate with lipophilic plasma membranes . The entry of Dansylethylenediamine into cells is consistent with a mechanism of passive diffusion .

Molecular Mechanism

The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .

Transport and Distribution

Dansylethylenediamine is observed to localize in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes

Subcellular Localization

Dansylethylenediamine localizes in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes

Preparation Methods

Dansylethylenediamine can be synthesized by reacting dansyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as acetone, and the product is purified through column chromatography . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Dansylethylenediamine undergoes several types of chemical reactions:

Substitution Reactions: It reacts with free amino groups in peptides and proteins, forming stable dansyl derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorescent properties can be affected by changes in its oxidation state.

Common Reagents and Conditions: Dansyl chloride is a common reagent used in the synthesis of dansylethylenediamine.

Major Products: The primary product is the dansylated derivative of the target molecule, which exhibits strong fluorescence under UV light.

Scientific Research Applications

Dansylethylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dansylethylenediamine is unique due to its strong fluorescent properties and ability to form stable derivatives with biomolecules. Similar compounds include:

Dansyl chloride: Used as a reagent to synthesize dansylethylenediamine.

Dansylamide: Another fluorescent compound with similar applications.

Naphthalenesulfonamide derivatives: These compounds share similar fluorescent properties and are used in various biochemical applications.

Dansylethylenediamine stands out due to its specific binding capabilities and strong fluorescence, making it a valuable tool in scientific research.

Biological Activity

Dansyl ethylenediamine (DEn) is a synthetic compound known for its fluorescent properties, primarily utilized in biochemistry and molecular biology as a labeling agent. This article explores the biological activity of DEn, focusing on its interactions with biomolecules, applications in fluorescence studies, and relevant case studies.

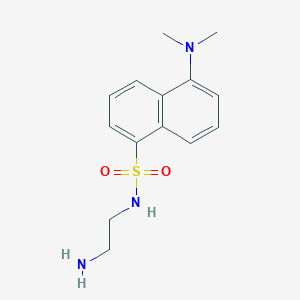

This compound is characterized by its lipophilic nature and ability to form stable complexes with various biomolecules. Its chemical structure includes a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) linked to ethylenediamine, allowing it to act as a fluorescent probe.

- Molecular Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 293.385 g/mol

- Melting Point : 145-146 °C

- Boiling Point : 470.2 °C at 760 mmHg

- Density : 1.262 g/cm³

- Fluorescence Properties : λex = 335 nm; λem = 525 nm in methanol

Inhibition of Enzymatic Activity

One significant biological activity of DEn is its ability to inhibit human renal dipeptidase (hrDP). This inhibition occurs irreversibly in a time-dependent manner, suggesting potential applications in therapeutic contexts where modulation of dipeptidase activity is beneficial .

Fluorescent Labeling and Detection

This compound serves as an effective fluorescent label for proteins and other biomolecules. Its fluorescence properties are sensitive to the microenvironment, making it useful for studying protein interactions and conformational changes. The dansyl moiety's emission characteristics can indicate polarity changes in the surrounding environment, providing insights into molecular dynamics .

Protein-Imprinted Polymers

This compound has been employed in the synthesis of protein-imprinted polymers, which can transduce protein binding events into detectable fluorescent signals. This application is particularly relevant for biosensing technologies aimed at detecting specific proteins in complex biological samples .

Case Studies

-

Fluorescence Studies on Glass Fibers :

A study demonstrated the use of dansyl-labeled glass fibers to explore interfacial reactions in polymer composites. The fluorescence intensity varied significantly based on the local environment, indicating that DEn can be used to monitor polymerization processes and material properties . -

Nucleic Acid Nanocapsules :

Dansyl-modified surfactants were synthesized for tracking nucleic acid nanocapsule assembly and cellular uptake. The study illustrated how DEn's fluorescence could be used to monitor micelle formation and subsequent cellular interactions, highlighting its utility in nanotechnology applications .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 293.385 g/mol |

| Melting Point | 145-146 °C |

| Boiling Point | 470.2 °C |

| Density | 1.262 g/cm³ |

| Fluorescence Excitation Wavelength | 335 nm |

| Fluorescence Emission Wavelength | 525 nm |

Properties

IUPAC Name |

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJXLKVNKAXFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188566 | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35060-08-3 | |

| Record name | Dansylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.